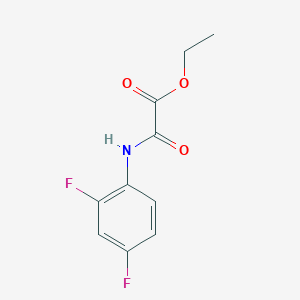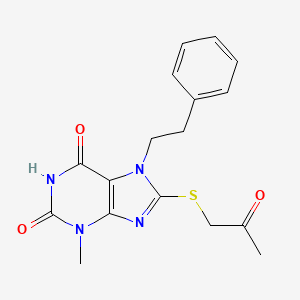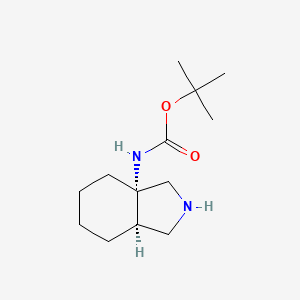
3-(benzenesulfonyl)-1-butyl-6-ethoxy-1,4-dihydroquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzenesulfonyl)-1-butyl-6-ethoxy-1,4-dihydroquinolin-4-one is an organic compound that belongs to the class of quinolones This compound is characterized by the presence of a benzenesulfonyl group, a butyl chain, and an ethoxy group attached to a dihydroquinolinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-1-butyl-6-ethoxy-1,4-dihydroquinolin-4-one typically involves multiple steps. One common method includes the following steps:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an anthranilic acid derivative reacts with an aldehyde or ketone under acidic conditions to form the quinoline core.
Introduction of the benzenesulfonyl group: This step involves the sulfonylation of the quinoline core using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Attachment of the butyl chain: The butyl group can be introduced via alkylation using butyl bromide or butyl chloride in the presence of a strong base like sodium hydride.
Ethoxylation: The ethoxy group is introduced through an etherification reaction using ethyl iodide or ethyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(benzenesulfonyl)-1-butyl-6-ethoxy-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinolinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated benzenesulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(benzenesulfonyl)-1-butyl-6-ethoxy-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its quinoline core.
Medicine: Investigated for its potential therapeutic effects in treating bacterial infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(benzenesulfonyl)-1-butyl-6-ethoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The quinoline core is known to intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the benzenesulfonyl group can interact with enzymes, inhibiting their activity and leading to cell death. The compound may also induce oxidative stress in cells, contributing to its antimicrobial and anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(benzenesulfonyl)-1-butyl-6-methoxy-1,4-dihydroquinolin-4-one: Similar structure but with a methoxy group instead of an ethoxy group.
3-(benzenesulfonyl)-1-butyl-6-ethoxy-1,4-dihydroquinolin-2-one: Similar structure but with the ethoxy group at a different position.
3-(benzenesulfonyl)-1-butyl-6-ethoxy-1,4-dihydroquinolin-4-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
3-(benzenesulfonyl)-1-butyl-6-ethoxy-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzenesulfonyl group enhances its solubility and reactivity, while the quinoline core provides a versatile scaffold for further modifications.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-1-butyl-6-ethoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-3-5-13-22-15-20(27(24,25)17-9-7-6-8-10-17)21(23)18-14-16(26-4-2)11-12-19(18)22/h6-12,14-15H,3-5,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATIPYKNGTXVAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=C1C=CC(=C2)OCC)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2916629.png)


![5-Bromo-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]furan-2-carboxamide](/img/structure/B2916634.png)
![2-[3-(pyrimidin-2-yloxy)piperidine-1-carbonyl]pyrimidine](/img/structure/B2916635.png)

![ethyl 5-(2-methyl-3-nitrobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2916641.png)

![1-benzyl-3-(4-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)





